molecular formula C16H13N3OS2 B430948 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA CAS No. 328072-42-0

1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA

Cat. No.: B430948
CAS No.: 328072-42-0
M. Wt: 327.4g/mol
InChI Key: OMXAWDLXQJAZRU-UHFFFAOYSA-N
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Description

1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoyl group, a cyano group, and a cyclopenta[b]thiophene moiety

Preparation Methods

The synthesis of 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiourea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other similar compounds, such as:

Properties

CAS No.

328072-42-0

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4g/mol

IUPAC Name

N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H13N3OS2/c17-9-12-11-7-4-8-13(11)22-15(12)19-16(21)18-14(20)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H2,18,19,20,21)

InChI Key

OMXAWDLXQJAZRU-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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